4-Cyclopropoxy-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-fluoropyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor. For example, the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropoxy group can yield this compound . Another method involves the cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the cyclopropoxy group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the [3+3] cycloaddition mentioned earlier.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as potassium fluoride (KF) for nucleophilic substitution.
Catalysts: Copper and base catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique chemical properties.
Agrochemicals: It is used in the development of new agricultural products with improved physical, biological, and environmental properties.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct reactivity.
Methyl 3-fluoropyridine-4-carboxylate: A compound with a similar fluorinated pyridine structure.
Uniqueness
4-Cyclopropoxy-3-fluoropyridine is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, and binding affinity to biological targets .
Eigenschaften
Molekularformel |
C8H8FNO |
---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
FYNMNLOGMGCZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.